An In-depth Technical Guide to 5-(Pyridin-3-yl)thiophen-2-amine (CAS Number 837376-58-6)
An In-depth Technical Guide to 5-(Pyridin-3-yl)thiophen-2-amine (CAS Number 837376-58-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Pyridin-3-yl)thiophen-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating foundational chemical principles with potential therapeutic applications, this document serves as a vital resource for professionals engaged in drug discovery and development.
Core Chemical Identity and Physicochemical Properties
5-(Pyridin-3-yl)thiophen-2-amine is a bifunctional molecule incorporating both a pyridine and a 2-aminothiophene moiety. This unique structural arrangement provides a versatile scaffold for the development of novel therapeutic agents. The pyridine ring, a common pharmacophore, can enhance aqueous solubility and offers a key site for hydrogen bonding interactions with biological targets.[1] The 2-aminothiophene core is a well-established "privileged" structure in medicinal chemistry, known for its broad spectrum of biological activities.[2]
Table 1: Physicochemical Properties of 5-(Pyridin-3-yl)thiophen-2-amine
| Property | Value | Source |
| CAS Number | 837376-58-6 | N/A |
| Molecular Formula | C₉H₈N₂S | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| Melting Point | 126 °C (decomposition) | [1] |
| Boiling Point (Predicted) | 370.7 ± 32.0 °C | [1] |
| Density (Predicted) | 1.261 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.41 ± 0.12 | [1] |
Strategic Synthesis of the Pyridinyl-Thiophene Scaffold
While a specific, detailed experimental protocol for the synthesis of 5-(Pyridin-3-yl)thiophen-2-amine is not extensively documented in publicly available literature, its structure suggests a logical synthetic approach based on established methodologies for the formation of substituted thiophenes and carbon-carbon bond formation. A plausible and efficient route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
A likely synthetic strategy would involve the coupling of a protected 2-aminothiophene derivative with a pyridine-3-boronic acid or a related organometallic reagent. The Gewald aminothiophene synthesis is a common method for preparing the 2-aminothiophene core.[3] This reaction typically involves the base-catalyzed condensation of a ketone or aldehyde with a β-acetonitrile in the presence of elemental sulfur.
For the subsequent cross-coupling, a Suzuki reaction is a highly probable and efficient method. This would involve the reaction of a halogenated and protected 2-aminothiophene with pyridine-3-boronic acid in the presence of a palladium catalyst and a base. The choice of protecting group for the amine is crucial to prevent side reactions and would likely be an acyl or a carbamate group that can be readily removed in a final deprotection step.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The structural motifs present in 5-(Pyridin-3-yl)thiophen-2-amine are frequently found in potent and selective kinase inhibitors. The 2-aminothiophene scaffold can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The pyridine moiety can extend into the solvent-exposed region or interact with other pockets of the ATP-binding site, contributing to both potency and selectivity.
Numerous studies have highlighted the potential of pyridinyl-thiophene derivatives as inhibitors of various kinases implicated in cancer and inflammatory diseases. For instance, related structures have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4] Furthermore, derivatives of thiophene have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.
While specific biological data for 5-(Pyridin-3-yl)thiophen-2-amine is not yet widely published, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for screening against a panel of kinases to identify its specific targets and therapeutic potential.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 5-(Pyridin-3-yl)thiophen-2-amine. The following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy would be expected to show characteristic signals for the protons on both the thiophene and pyridine rings, as well as the amine protons. The coupling patterns and chemical shifts would be crucial for confirming the substitution pattern.
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¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine group and the aromatic C-H and C=C/C=N stretching vibrations.[5]
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.
Safety and Handling
Based on the available GHS hazard statements for 5-(Pyridin-3-yl)thiophen-2-amine, the compound should be handled with appropriate precautions.[1]
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Use only in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Do not eat, drink, or smoke when using this product.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Conclusion and Future Directions
5-(Pyridin-3-yl)thiophen-2-amine represents a promising chemical scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology and inflammatory diseases. Its synthesis is achievable through established synthetic methodologies, and its structure contains key pharmacophoric elements known to interact with important biological targets.
Future research should focus on the development and optimization of a robust synthetic route, followed by a comprehensive biological evaluation against a broad panel of kinases and other relevant targets. Further derivatization of the scaffold could lead to the discovery of potent and selective drug candidates with improved pharmacological properties.
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